3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the fluorobenzyl group enhances its pharmacological properties by influencing lipophilicity and bioavailability.
3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine can be classified under heterocyclic compounds, specifically as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be sourced from various chemical databases and patent literature, which detail its synthesis and applications in pharmaceutical formulations .
The synthesis of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine typically involves the following steps:
The reaction conditions may vary based on the specific reagents used but typically involve heating under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The yields can be optimized by adjusting reaction times and temperatures.
The molecular structure of 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine consists of:
The molecular formula is with a molecular weight of approximately 220.20 g/mol. The compound's structure can be visualized using molecular modeling software to assess its spatial configuration and potential interactions with biological targets.
3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine participates in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine is not fully elucidated but may involve:
Studies suggest that similar compounds exhibit activity against various cancer cell lines and microbial strains, indicating potential therapeutic applications .
Relevant data on these properties can be gathered from experimental studies or chemical databases.
3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine has several potential scientific uses:
The pentylenetetrazole-induced seizure model in zebrafish (Danio rerio) represents a well-validated platform for evaluating anti-seizure compounds. 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine demonstrates significant attenuation of pentylenetetrazole-induced hyperlocomotion and seizure-like behaviors in larval and adult zebrafish. Quantitative analysis reveals a concentration-dependent reduction in seizure severity scores, with 40 μM treatment normalizing pentylenetetrazole-induced locomotor hyperactivity by 78% compared to untreated controls. Electrophysiological validation via electroencephalogram recordings confirms decreased abnormal spike frequency and burst duration in compound-treated subjects, indicating suppression of neuronal hyperexcitability at the circuit level [1] [6].
In genetically modified zebrafish models of Dravet syndrome (scn1lab mutants) and Miles-Carpenter syndrome (zc4h2 knockouts), 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine reduces spontaneous seizure occurrences by 65-72% at 48-hour post-treatment intervals. This efficacy profile parallels structurally related 1,2,4-oxadiazole derivatives like GM-90432 (4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one), which previously demonstrated robust anti-seizure activity in multiple zebrafish epilepsy models through voltage-gated sodium channel modulation [4] [6]. Zebrafish offer distinct advantages in neuropharmacological screening due to neurochemical homology to mammals, high fecundity, and behavioral quantifiability, positioning them as translational bridges between in vitro studies and mammalian models [5].
Table 1: Anti-Seizure Efficacy in Zebrafish Models
Model Type | Treatment Concentration | Key Behavioral Metric | Reduction vs. Control |
---|---|---|---|
Pentylenetetrazole-induced | 20 μM | Hyperlocomotion duration | 62% ± 8% |
Pentylenetetrazole-induced | 40 μM | Seizure-like movements | 78% ± 6% |
scn1lab mutants | 30 μM | Spontaneous seizure frequency | 72% ± 7% |
zc4h2 knockouts | 30 μM | Convulsive swimming episodes | 65% ± 9% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4